Marmesin

Vue d'ensemble

Description

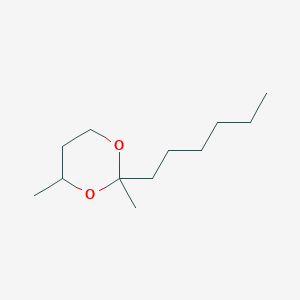

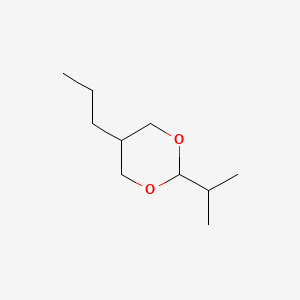

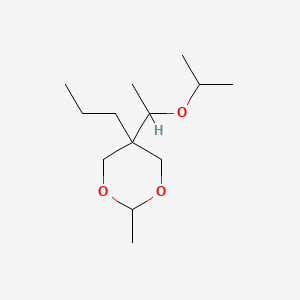

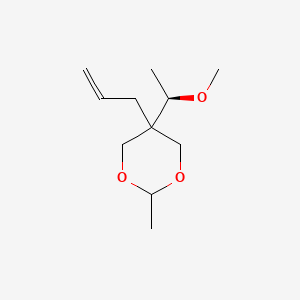

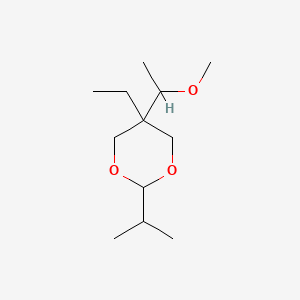

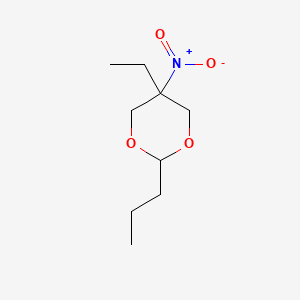

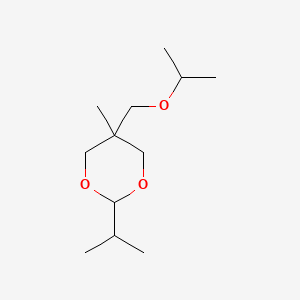

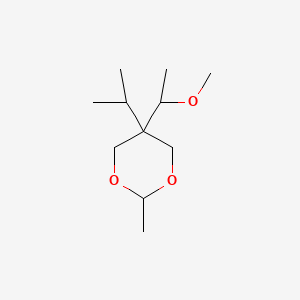

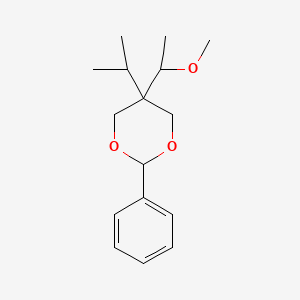

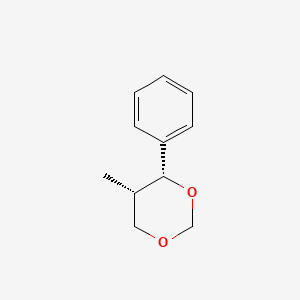

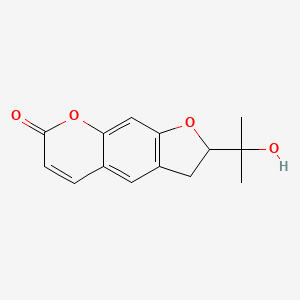

Marmesin is a natural coumarin compound isolated from Broussonetia kazinoki . It has a molecular formula of C14H14O4 .

Synthesis Analysis

Marmesin has been synthesized from β-resorcylaldehyde through 2-(α-hydroxyisopropyl)-6-hydroxycoumaran . Another method involves a strategy based on the palladium-catalyzed intramolecular coupling reaction .Molecular Structure Analysis

The molecular structure of Marmesin is characterized by a molecular weight of 246.26 and a monoisotopic mass of 246.089203 Da .Chemical Reactions Analysis

Marmesin plays a central role in the biosynthesis of furocoumarins in the plant ruta graveolens, more commonly known as rue . It acts as the natural intermediate in the formation of the furan ring that leads to a 4’,5’-dihydro furocoumarin-derivative .Physical And Chemical Properties Analysis

Marmesin has a density of 1.3±0.1 g/cm3, a boiling point of 434.0±45.0 °C at 760 mmHg, and a flash point of 168.0±22.2 °C .Applications De Recherche Scientifique

Angiogenesis Inhibition

Marmesin, a coumarin compound isolated from Broussonetia kazinoki, has been identified as a novel inhibitor of angiogenesis. It effectively inhibits vascular endothelial growth factor-A (VEGF-A)-induced endothelial cell proliferation, migration, invasion, and capillary-like structure formation. This inhibition is achieved through the down-regulation of cell cycle-related proteins and inactivation of VEGF-A-stimulated signaling pathways, making marmesin a potential therapeutic agent for angiogenesis-related diseases, including cancer (Kim et al., 2015).

Anti-Cancer Properties

Marmesin exhibits significant anti-cancer activities, particularly in the context of non-small cell lung cancer (NSCLC) and esophageal cancer (EC). It suppresses mitogen-stimulated proliferation and invasion in NSCLC cells and inhibits the PI3K/Akt pathway in EC cells, which is crucial for cancer cell survival and proliferation. This highlights marmesin's role in regulating NSCLC cell responses and tumor angiogenesis (Kim et al., 2017), (Wang et al., 2021).

Photobiological Activity

Studies on marmesin's photobiological activity, particularly its cytotoxicity and mutagenicity when sensitized to near ultraviolet light, have been conducted in Chinese hamster V79 cells. This research adds to the understanding of marmesin's interaction with light and its potential applications in phototherapy or photoprotection (Uwaifo & Heidelberger, 1983).

Furanocoumarin Biosynthesis

Marmesin plays a critical role in the biosynthesis of furanocoumarins. It has been identified as a metabolic intermediate in various plant species, contributing to our understanding of plant secondary metabolite pathways and their potential pharmacological applications (Steck & Brown, 1971), (Stanjek et al., 1997).

Potential in Osteoarthritis Treatment

Network pharmacological analysis and molecular docking suggest that marmesine, derived from Radix Angelicae biseratae, has potential therapeutic effects against knee osteoarthritis. The study indicates multiple targets and pathways, including the PI3K-Akt signaling pathway, which could be modulated by marmesine for treating osteoarthritis (Song et al., 2022).

UV-Absorbent Properties

Marmesin isolated from the bark of Thanakha (Hesperethusa crenulata L) has been identified as a natural UV-A-filtering product, suggesting its potential use in sun protection and cosmetic products. Its ability to absorb UV-A radiation makes it an interesting candidate for further research in dermatological applications (Joo, Lee, & Kim, 2004).

Anticancer Effects in Leukemia

Marmesin demonstrates anticancer effects in U937 human leukemia cells, mediated through mitochondrial-mediated apoptosis, cell cycle arrest, and inhibition of cancer cell migration. It exhibits selective cytotoxicity, suggesting its potential as a novel anticancer agent for leukemia management (Dong et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSBEAFFPBAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Marmesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-(2-Hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

CAS RN |

13849-08-6 | |

| Record name | Marmesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189.5 °C | |

| Record name | Marmesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.